molecular formula C16H16N2O6 B607068 Desidustat CAS No. 1616690-16-4

Desidustat

Cat. No.: B607068
CAS No.: 1616690-16-4
M. Wt: 332.31 g/mol
InChI Key: IKRKQQLJYBAPQT-UHFFFAOYSA-N
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Description

Desidustat is a novel small molecule hypoxia-inducible factor-prolyl hydroxylase inhibitor developed by Zydus Cadila. It is primarily used for the treatment of anemia associated with chronic kidney disease. This compound works by stabilizing hypoxia-inducible factor, which in turn stimulates erythropoietin production and erythropoiesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desidustat involves multiple steps, starting with the preparation of the core quinoline structure. The key steps include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of functional groups such as hydroxyl, carbonyl, and amino groups.
  • Final coupling reactions to attach the side chains.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desidustat undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups.

    Substitution: Substitution reactions can introduce different functional groups into the quinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

Anemia in Chronic Kidney Disease (CKD)

Desidustat has been primarily studied for its efficacy in treating anemia associated with CKD. Clinical trials have demonstrated significant improvements in hemoglobin levels among patients receiving this compound compared to placebo.

  • Phase 2 Studies : A randomized, double-blind study involving 117 CKD patients not on dialysis showed that this compound led to dose-dependent increases in hemoglobin levels. The mean increases were 1.57 g/dL, 2.22 g/dL, and 2.92 g/dL for doses of 100 mg, 150 mg, and 200 mg respectively over six weeks .
  • Phase 3 Studies : In a multicenter trial involving 392 dialysis-dependent CKD patients, this compound was found to be noninferior to epoetin alfa, a standard treatment for anemia. The change in hemoglobin from baseline was comparable between the two groups, indicating that this compound is an effective alternative .

Chemotherapy-Induced Anemia

This compound is also being investigated for its role in managing anemia induced by chemotherapy. Preclinical models have shown that it can effectively increase hemoglobin levels in settings where chemotherapy leads to reduced erythropoiesis .

COVID-19 Related Anemia

Research has indicated potential applications of this compound in treating anemia associated with COVID-19 infections. Given the inflammatory response induced by the virus, which can lead to anemia, this compound's mechanism may help mitigate these effects by enhancing erythropoietin production and improving iron metabolism .

Pharmacokinetics and Safety Profile

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and predictable absorption patterns. Studies have shown that it can effectively increase serum iron levels while decreasing hepcidin levels, which is crucial for iron regulation in anemia management .

  • Safety : The safety profile of this compound has been favorable across various studies, with most adverse effects being mild and manageable. No serious adverse events were reported during clinical trials .

Case Studies and Real-World Evidence

A Phase IV study named DREAM-CKD is currently underway to gather real-world evidence on the long-term safety and efficacy of this compound in CKD patients with anemia. This study aims to evaluate various parameters including changes in hemoglobin levels, lipid profiles, and overall patient safety over a period of 52 weeks .

Comparative Analysis with Other Treatments

TreatmentMechanismEfficacy in CKD AnemiaSafety Profile
This compoundHIF-PHI InhibitorNoninferior to epoetinGenerally well-tolerated
Epoetin AlfaErythropoiesis Stimulating AgentStandard treatmentRisk of hypertension
RoxadustatHIF-PHI InhibitorApproved in multiple marketsSimilar safety concerns

Mechanism of Action

Desidustat inhibits prolyl hydroxylase domain enzymes, leading to the stabilization of hypoxia-inducible factor. This stabilization results in the induction of hypoxia-responsive genes, which stimulate the production of endogenous erythropoietin, improve iron metabolism, and promote erythropoiesis. The molecular targets include hypoxia-inducible factor subunits and prolyl hydroxylase domain enzymes .

Comparison with Similar Compounds

  • Roxadustat
  • Daprodustat
  • Vadadustat

Comparison: Desidustat, like other hypoxia-inducible factor-prolyl hydroxylase inhibitors, stabilizes hypoxia-inducible factor to stimulate erythropoiesis. this compound has shown unique properties in clinical trials, such as a lower incidence of adverse effects and a more favorable pharmacokinetic profile. Unlike some other compounds, this compound has demonstrated significant efficacy in both dialysis-dependent and non-dialysis-dependent chronic kidney disease patients .

This compound stands out due to its oral bioavailability and its potential to reduce the need for injectable erythropoiesis-stimulating agents, making it a promising alternative for anemia treatment .

Biological Activity

Desidustat is a novel oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) developed primarily for treating anemia associated with chronic kidney disease (CKD). Its mechanism of action involves stabilizing hypoxia-inducible factors (HIFs), which play a crucial role in erythropoiesis, the process of producing red blood cells. This article delves into the biological activity of this compound, supported by clinical trial data, preclinical studies, and case studies.

This compound inhibits prolyl hydroxylase domain enzymes (PHD1, PHD2, and PHD3), leading to the stabilization of HIF-α transcription factors. This stabilization enhances the transcription of erythropoietin (EPO), promoting increased red blood cell production. The drug's ability to mimic the physiological response to hypoxia makes it a promising alternative to traditional erythropoiesis-stimulating agents like epoetin alfa.

Phase 2 and Phase 3 Trials

  • Phase 2 Study : A randomized, double-blind, placebo-controlled trial evaluated this compound in adult CKD patients not on dialysis. The study included 117 patients divided into four groups receiving different doses (100 mg, 150 mg, 200 mg) or placebo over six weeks. Results indicated:
    • Hemoglobin Increase : Mean increases in hemoglobin levels were 1.57 g/dL (100 mg), 2.22 g/dL (150 mg), and 2.92 g/dL (200 mg).
    • Responder Rates : The percentage of patients achieving at least a 1 g/dL increase in hemoglobin was 66%, 75%, and 83% for the respective doses .
  • Phase 3 Study : The DREAM-D trial compared this compound with epoetin alfa in dialysis-dependent CKD patients. Key findings included:
    • Patient Population : 392 patients were randomized to receive either this compound or epoetin alfa.
    • Efficacy : this compound demonstrated non-inferiority to epoetin with similar efficacy in maintaining hemoglobin levels between 10-12 g/dL.
    • Safety Profile : Both treatments were well-tolerated with no significant adverse events reported .

Preclinical Studies

Preclinical research has shown that this compound can reduce acute and chronic kidney injury by decreasing fibrosis and inflammation in animal models. Studies conducted on rats and mice have demonstrated its potential to mitigate kidney damage associated with CKD .

Safety and Tolerability

This compound has been generally well-tolerated across various studies. In the Phase 2 trial, treatment-emergent adverse events were mild and infrequent, with no serious adverse events reported during the trials . Long-term safety assessments are ongoing to evaluate any potential risks associated with vascular calcification due to HIF stabilization .

Summary of Clinical Findings

Study TypePatient PopulationPrimary EndpointResults
Phase 2CKD patients not on dialysisChange in hemoglobin after 6 weeksSignificant dose-dependent increases
Phase 3 (DREAM-D)Dialysis-dependent CKDChange in hemoglobin vs epoetinNon-inferior efficacy; well-tolerated

Q & A

Basic Research Questions

Q. What is the mechanism of action of Desidustat in treating anemia associated with chronic kidney disease (CKD)?

this compound inhibits prolyl hydroxylase domain (PHD) enzymes, stabilizing hypoxia-inducible factor (HIF)-α subunits. This stabilization activates HIF-mediated transcription of genes involved in erythropoietin (EPO) production, iron metabolism, and erythropoiesis. Unlike traditional erythropoiesis-stimulating agents (ESAs), this compound addresses both EPO deficiency and iron-restricted erythropoiesis by downregulating hepcidin and improving iron bioavailability .

Q. What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?

A reverse-phase HPLC-PDA method using a C18 Hypersil column (250 × 4.6 mm, 5 µm) with a mobile phase of methanol:acetonitrile (80:20 v/v) has been validated for bulk and tablet dosage forms. Key parameters include a retention time of 3.02 minutes, linearity range of 1–6 µg/mL, and recovery rates of 99.32–99.98%. The method is precise, specific, and reproducible, with a detection limit suitable for trace analysis .

Q. How do phase 3 clinical trials demonstrate this compound’s noninferiority to ESAs in CKD patients?

In the DREAM-ND trial (NCT04012957), this compound (100 mg thrice weekly) showed noninferiority to darbepoetin alfa in hemoglobin improvement (ΔHb: 1.95 vs. 1.83 g/dL) and higher responder rates (77.8% vs. 68.5%). Similarly, the DREAM-D trial (NCT04215120) demonstrated comparable efficacy to epoetin alfa (ΔHb: 0.95 vs. 0.80 g/dL) in dialysis-dependent patients. Both trials used hemoglobin change from baseline to weeks 16–24 as the primary endpoint, with dosage adjustments based on Hb levels .

Q. What preclinical models support this compound’s anti-anemic and anti-inflammatory effects?

Rodent models of cisplatin-induced anemia showed increased hemoglobin, hematocrit, and RBC counts. In nephrectomized rats, this compound reduced hepcidin and oxidative stress (e.g., 37% reduction in malondialdehyde) while improving iron utilization. Complement-mediated disease models (e.g., cationic BSA-induced glomerulonephritis) demonstrated reduced proteinuria and glomerular C3 deposition, indicating anti-inflammatory and nephroprotective effects .

Advanced Research Questions

Q. How can researchers address discrepancies in hepcidin modulation between this compound and ESA treatments?

While this compound significantly reduced hepcidin in non-dialysis CKD patients (DREAM-ND: p = 0.0016 at week 24), no significant difference was observed in dialysis-dependent patients (DREAM-D). This discrepancy may reflect differences in iron metabolism, inflammation, or dialysis-related factors. Methodological considerations include measuring hepcidin via ELISA alongside iron parameters (ferritin, transferrin saturation) and adjusting for baseline inflammation markers (e.g., CRP) .

Q. What experimental designs optimize pharmacokinetic (PK) studies of this compound in CKD populations?

Key PK parameters (e.g., Cmax, AUC, t½) should be assessed in both dialysis and non-dialysis cohorts due to altered drug clearance. For dialysis-dependent patients, administer this compound post-dialysis to avoid clearance interference. Use population PK modeling to account for covariates like renal function, protein binding (~99%), and CYP-mediated interactions (minimal risk per in vitro studies) .

Q. How do HIF-PH inhibitors like this compound mitigate cardiovascular risks compared to ESAs?

this compound’s lipid-lowering effects (e.g., 42.3% reduction in LDL-C in phase 2 trials) and reduced BP variability (Δsystolic BP: −0.94 mmHg vs. +0.31 mmHg in DREAM-ND) may lower cardiovascular risk. Mechanistic studies suggest HIF stabilization improves endothelial function and reduces oxidative stress. Contrastingly, ESAs are associated with hypertension and thrombotic events due to erythropoiesis-independent effects .

Q. What statistical approaches resolve contradictions in efficacy outcomes across this compound trials?

Use mixed-effects models to adjust for heterogeneity in baseline Hb, iron supplementation, and ESA history. For example, in DREAM-ND, stratification by prior ESA use revealed faster Hb response in ESA-naïve patients (median time to target Hb: 4 vs. 8 weeks). Sensitivity analyses and Bayesian hierarchical models can further account for regional variability (e.g., Indian vs. Chinese trials) .

Q. Methodological Tables

Table 1. Key Pharmacokinetic Parameters of this compound

ParameterHealthy VolunteersPre-Dialysis CKDDialysis-Dependent CKD
Cmax (µg/mL)1.3 h (fasted)Dose-dependent~2.5 h post-dose
t½ (h)6–156–146–15
Protein Binding99%99%99%
Urinary Excretion27–41% unchangedMinor metabolitesUnchanged + metabolites
Source:

Table 2. Efficacy Outcomes in Phase 3 Trials

Trial (NCT ID)PopulationΔHb (g/dL)Responder Rate (%)Hepcidin Reduction
DREAM-ND (04012957)Non-dialysis CKD1.95 vs. 1.8377.8 vs. 68.5p = 0.0016
DREAM-D (04215120)Dialysis-dependent0.95 vs. 0.8059.2 vs. 48.4NS
NS = Not significant; Source:

Properties

IUPAC Name

2-[[1-(cyclopropylmethoxy)-4-hydroxy-2-oxoquinoline-3-carbonyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c19-12(20)7-17-15(22)13-14(21)10-3-1-2-4-11(10)18(16(13)23)24-8-9-5-6-9/h1-4,9,21H,5-8H2,(H,17,22)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRKQQLJYBAPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CON2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901337362
Record name Desidustat
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URL https://comptox.epa.gov/dashboard/DTXSID901337362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The small molecule hypoxia-inducible factor, desidustat, inhibits the prolyl hydrozylase and stimulates erythropoiesis. It is currently being investigated against anemia of inflammation and COVID-19.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
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CAS No.

1616690-16-4
Record name Desidustat [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desidustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16135
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Desidustat
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESIDUSTAT
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